3-(Difluoromethyl)imidazo[1,5-a]pyrazine 3-(Difluoromethyl)imidazo[1,5-a]pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20459691
InChI: InChI=1S/C7H5F2N3/c8-6(9)7-11-4-5-3-10-1-2-12(5)7/h1-4,6H
SMILES:
Molecular Formula: C7H5F2N3
Molecular Weight: 169.13 g/mol

3-(Difluoromethyl)imidazo[1,5-a]pyrazine

CAS No.:

Cat. No.: VC20459691

Molecular Formula: C7H5F2N3

Molecular Weight: 169.13 g/mol

* For research use only. Not for human or veterinary use.

3-(Difluoromethyl)imidazo[1,5-a]pyrazine -

Specification

Molecular Formula C7H5F2N3
Molecular Weight 169.13 g/mol
IUPAC Name 3-(difluoromethyl)imidazo[1,5-a]pyrazine
Standard InChI InChI=1S/C7H5F2N3/c8-6(9)7-11-4-5-3-10-1-2-12(5)7/h1-4,6H
Standard InChI Key HODXMADFFNXMFN-UHFFFAOYSA-N
Canonical SMILES C1=CN2C(=CN=C2C(F)F)C=N1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 3-(difluoromethyl)imidazo[1,5-a]pyrazine is C₇H₅F₂N₃, with a molecular weight of 169.1 g/mol. The compound features a bicyclic framework comprising a five-membered imidazole ring fused to a six-membered pyrazine ring. The difluoromethyl (-CF₂H) substituent at the C3 position introduces steric and electronic modifications that influence both reactivity and biological interactions.

Key Structural Features:

  • Fused Ring System: The imidazo[1,5-a]pyrazine core provides a planar, aromatic structure conducive to π-π stacking interactions with biological targets.

  • Difluoromethyl Group: The -CF₂H moiety enhances lipophilicity (logP ≈ 1.8) compared to non-fluorinated analogs, improving membrane permeability .

  • Hydrogen Bond Acceptors: Three nitrogen atoms within the core serve as hydrogen bond acceptors, facilitating interactions with enzymatic active sites.

Spectroscopic Characterization

Structural validation relies on advanced spectroscopic techniques:

  • ¹H NMR: Peaks at δ 7.8–8.2 ppm correspond to aromatic protons in the pyrazine ring, while the -CF₂H group exhibits a triplet near δ 5.9 ppm (J = 56 Hz) .

  • ¹³C NMR: The difluoromethyl carbon resonates at δ 115–120 ppm, with adjacent coupling constants (²JCF ≈ 25 Hz) confirming fluorine substitution .

  • Mass Spectrometry: ESI-MS analysis reveals a molecular ion peak at m/z 170.1 [M+H]⁺, consistent with the molecular formula.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₅F₂N₃
Molecular Weight169.1 g/mol
LogP (Octanol-Water)1.78 ± 0.12
Aqueous Solubility2.3 mg/mL (pH 7.4)
Melting Point162–165°C (decomposes)

Synthesis and Optimization Strategies

Cyclization Approaches

The synthesis of 3-(difluoromethyl)imidazo[1,5-a]pyrazine typically begins with the preparation of the imidazo[1,5-a]pyrazine scaffold via cyclocondensation reactions. A common route involves:

  • Precursor Preparation: Reaction of 2-aminopyrazine with α-haloketones in the presence of a base (e.g., K₂CO₃) to form the imidazole ring.

  • Difluoromethylation: Introduction of the -CF₂H group using reagents like difluoromethyl triflate (CF₂HOTf) under palladium catalysis .

  • Purification: Chromatographic separation (silica gel, ethyl acetate/hexane) yields the final compound with ≥95% purity.

Challenges and Solutions

  • Regioselectivity: Competing reactions at N1 vs. N3 positions are mitigated by steric directing groups on the pyrazine ring .

  • Fluorine Stability: The difluoromethyl group’s susceptibility to hydrolysis necessitates anhydrous conditions during synthesis.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Cyclocondensation2-Aminopyrazine, ClCH₂COCl, DMF65
DifluoromethylationCF₂HOTf, Pd(PPh₃)₄, DIPEA, DCM42
PurificationColumn chromatography (EtOAc:Hexane)95+ purity

Pharmacological Applications and Mechanisms

Enzyme Inhibition Profiles

The compound’s primary pharmacological interest lies in its ability to inhibit enzymes critical to disease pathways:

Cytochrome P450 (CYP) Inhibition

  • CYP3A4: IC₅₀ = 1.2 µM, attributed to coordination of the imidazole nitrogen to the heme iron .

  • CYP2D6: Moderate inhibition (IC₅₀ = 8.7 µM), suggesting selectivity for hepatic metabolism modulation.

Kinase Targets

  • JAK2 Kinase: Demonstrates 78% inhibition at 10 µM, positioning it as a candidate for myeloproliferative disorder therapeutics .

Antimicrobial Activity

Preliminary screens against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) indicate broad-spectrum potential, though efficacy lags behind clinical antibiotics like ciprofloxacin.

Comparative Analysis with Fluorinated Analogs

3-(Trifluoromethyl) Derivatives

Replacing the -CF₂H group with -CF₃ (as in BenchChem’s 2172053-56-2) increases electronegativity but reduces metabolic stability due to greater susceptibility to oxidative defluorination.

Table 3: Substituent Effects on Pharmacokinetics

SubstituentlogPMetabolic Half-Life (Human Liver Microsomes)
-CF₂H1.7842 minutes
-CF₃2.1528 minutes

Future Directions and Challenges

Targeted Drug Delivery Systems

Encapsulation in lipid nanoparticles (LNPs) could enhance bioavailability, with preliminary data showing a 3.2-fold increase in plasma AUC compared to free compound .

Toxicity Profiling

Current gaps in chronic toxicity data necessitate OECD-compliant rodent studies to assess hepatotoxicity and renal clearance pathways.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator